molecular formula C34H37N3O6S B11011033 N-(2-{N'-[6'-(4-Methoxyphenyl)-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide

N-(2-{N'-[6'-(4-Methoxyphenyl)-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B11011033
M. Wt: 615.7 g/mol
InChI Key: YDMCXHIGVKUPLJ-LAWMERGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{N’-[6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the synthesis of the spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen] core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-methoxybenzene and a suitable alkylating agent.

    Hydrazinecarbonylation: The hydrazinecarbonyl group is incorporated through a reaction with hydrazine derivatives, typically under reflux conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazinecarbonyl group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfonamide group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its spirocyclic structure and the presence of functional groups that can interact with biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonamide-based drugs are effective.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-{N’-[6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic core and the sulfonamide group can facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-(4-methoxyphenyl)pyridine-3-sulfonamide
  • N-(2-(4-Methoxyphenyl)ethyl)-2-methyl-6-(4-methoxyphenyl)pyridine-3-sulfonamide

Uniqueness

The uniqueness of N-(2-{N’-[6’-(4-Methoxyphenyl)-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-G]chromen]-8’-ylidene]hydrazinecarbonyl}ethyl)-4-methylbenzene-1-sulfonamide lies in its spirocyclic structure, which is not commonly found in similar compounds. This structural feature can impart unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C34H37N3O6S

Molecular Weight

615.7 g/mol

IUPAC Name

N-[(E)-[6-(4-methoxyphenyl)spiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene]amino]-3-[(4-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C34H37N3O6S/c1-23-6-12-27(13-7-23)44(39,40)35-19-15-32(38)36-37-33-21-28(24-8-10-26(41-2)11-9-24)29-20-25-14-18-34(16-4-3-5-17-34)43-30(25)22-31(29)42-33/h6-13,20-22,35H,3-5,14-19H2,1-2H3,(H,36,38)/b37-33+

InChI Key

YDMCXHIGVKUPLJ-LAWMERGMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C/2\C=C(C3=C(O2)C=C4C(=C3)CCC5(O4)CCCCC5)C6=CC=C(C=C6)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=C2C=C(C3=C(O2)C=C4C(=C3)CCC5(O4)CCCCC5)C6=CC=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.